An In-depth Technical Guide to Boc-4-(Fmoc-aminomethyl)-L-phenylalanine
An In-depth Technical Guide to Boc-4-(Fmoc-aminomethyl)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine, a key building block in modern peptide chemistry and drug discovery. This unnatural amino acid derivative, with its orthogonal protecting groups, offers unique advantages for the synthesis of complex peptides and peptidomimetics.
Core Compound Summary
Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the amino group on the 4-aminomethylphenyl side chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This specific arrangement of protecting groups is crucial for its primary application in solid-phase peptide synthesis (SPPS), particularly when employing the Boc synthesis strategy.[2][] The D-configuration of similar amino acids is known to enhance the metabolic stability of resulting peptides by making them less susceptible to enzymatic degradation.[4][5]
The orthogonal nature of the Boc and Fmoc protecting groups allows for their selective removal under different chemical conditions. The acid-labile Boc group is typically removed with a moderate acid like trifluoroacetic acid (TFA), while the base-labile Fmoc group is cleaved with a mild base, such as piperidine.[4][6] This enables the peptide chemist to either extend the peptide chain from the alpha-amino group or to modify the side-chain amino group at a specific point in the synthesis.
Chemical and Physical Properties
A summary of the key quantitative data for Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 170157-61-6 | [1] |
| Molecular Formula | C₃₀H₃₂N₂O₆ | [1] |
| Molecular Weight | 516.59 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = +10 ± 2º (c=1 in MeOH) or -10 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Note: A related isomer, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (CAS 204715-91-3), has the protecting groups reversed.[2]
Applications in Research and Drug Development
The unique structure of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine makes it a valuable tool in several areas of research and development:
-
Peptide Synthesis: It serves as a crucial building block for creating complex and custom peptides.[1][2] Its structure allows for the introduction of a functionalizable handle on the peptide side chain.
-
Drug Development: This compound is particularly useful in the design of novel peptide-based therapeutics.[1][2] The incorporation of this unnatural amino acid can lead to peptides with enhanced stability and novel biological activities. For example, derivatives of 4-aminophenylalanine are used in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are important in managing hormone-dependent cancers.[4][7]
-
Bioconjugation: The side-chain amino group, once deprotected, provides a site for attaching other molecules such as drugs, imaging agents, or polyethylene glycol (PEG) to improve the pharmacokinetic properties of the peptide.[1]
Experimental Protocols
The primary application of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is in Boc-based Solid-Phase Peptide Synthesis (SPPS). Below is a detailed methodology for its incorporation into a growing peptide chain.
General Boc-SPPS Cycle for Incorporation
This protocol outlines the steps for coupling Boc-4-(Fmoc-aminomethyl)-L-phenylalanine to a resin-bound peptide chain.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amino group
-
Boc-4-(Fmoc-aminomethyl)-L-phenylalanine
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)[8]
-
N,N-Diisopropylethylamine (DIEA)[8]
-
Trifluoroacetic acid (TFA)[8]
-
Dichloromethane (DCM)[8]
-
N,N-Dimethylformamide (DMF)[8]
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[8]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-4-(Fmoc-aminomethyl)-L-phenylalanine (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[8][11]
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.[8][11]
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[8]
-
Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[9]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).[8] The resin is now ready for the next deprotection and coupling cycle.
Orthogonal Deprotection of the Side-Chain Fmoc Group
To modify the side chain, the Fmoc group can be selectively removed while the Boc group on the N-terminus and other acid-labile side-chain protecting groups remain intact.
Materials and Reagents:
-
Peptide-resin containing the Boc-4-(Fmoc-aminomethyl)-L-phenylalanine residue
-
20% (v/v) Piperidine in DMF[6]
-
DMF[6]
Protocol:
-
Place the resin in a reaction vessel and add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[6]
-
Shake the mixture at room temperature for 2 minutes.[6]
-
Filter the resin.[6]
-
Add a second portion of the 20% piperidine in DMF solution.[6]
-
Shake the mixture at room temperature for 5-10 minutes.[6]
-
Filter the resin and wash it thoroughly with several portions of DMF to remove the cleaved Fmoc group and piperidine.[6] The resin now has a free amino group on the side chain, ready for conjugation.
Visualizations
Logical Workflow for SPPS Incorporation
The following diagram illustrates the logical steps for incorporating Boc-4-(Fmoc-aminomethyl)-L-phenylalanine into a peptide chain and the subsequent orthogonal deprotection of the side chain.
Caption: Workflow for SPPS using Boc-4-(Fmoc-aminomethyl)-L-phenylalanine.
Role as a Versatile Building Block
This diagram shows how Boc-4-(Fmoc-aminomethyl)-L-phenylalanine acts as a versatile building block, allowing for either peptide chain extension or side-chain functionalization.
Caption: Orthogonal deprotection pathways for the versatile building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC-4-(FMOC-AMINOMETHYL)-D-PHENYLALANINE [myskinrecipes.com]
- 6. peptide.com [peptide.com]
- 7. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
